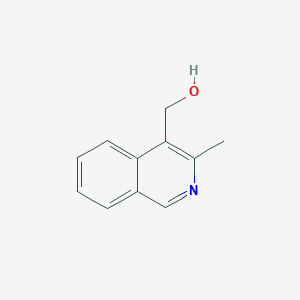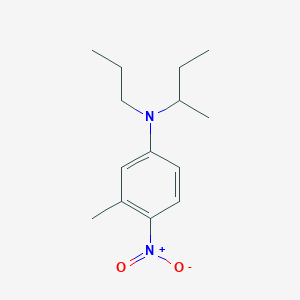
5-Bromo-1-hydroxy-2-pyridin-3-ylbenzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-hydroxy-2-pyridin-3-ylbenzimidazole: is a heterocyclic compound that features both a benzimidazole and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of bromine and hydroxyl groups in the molecule provides it with distinctive reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-hydroxy-2-pyridin-3-ylbenzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and 5-bromo-2-nitroaniline.
Cyclization: The key step involves the cyclization of these starting materials under acidic or basic conditions to form the benzimidazole ring.
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-Bromo-1-hydroxy-2-pyridin-3-ylbenzimidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom, depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
Substitution: Formation of substituted benzimidazole derivatives.
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of deoxygenated benzimidazole derivatives.
Coupling: Formation of biaryl or heteroaryl compounds.
科学研究应用
5-Bromo-1-hydroxy-2-pyridin-3-ylbenzimidazole has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Material Science: Investigated for its potential use in organic electronics and as a building block for functional materials.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
作用机制
The mechanism of action of 5-Bromo-1-hydroxy-2-pyridin-3-ylbenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity and specificity.
相似化合物的比较
Similar Compounds
5-Bromo-2-aryl benzimidazoles: These compounds share the benzimidazole core but differ in the substitution pattern on the aromatic ring.
Pyrimido[1,2-a]benzimidazoles: These compounds have a fused pyrimidine ring instead of a pyridine ring.
N-(Pyridin-2-yl)alkyl/arylamide derivatives: These compounds feature a pyridine ring but differ in the amide linkage.
Uniqueness
5-Bromo-1-hydroxy-2-pyridin-3-ylbenzimidazole is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and biological activity. Its dual functionality allows for versatile chemical modifications and a broad range of applications in various fields.
属性
分子式 |
C12H8BrN3O |
|---|---|
分子量 |
290.11 g/mol |
IUPAC 名称 |
5-bromo-1-hydroxy-2-pyridin-3-ylbenzimidazole |
InChI |
InChI=1S/C12H8BrN3O/c13-9-3-4-11-10(6-9)15-12(16(11)17)8-2-1-5-14-7-8/h1-7,17H |
InChI 键 |
BDAWDQDCXFTOQL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=NC3=C(N2O)C=CC(=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl 5-amino-3-[2-(2,5-dimethoxyphenyl)ethyl]pyrazole-1-carboxylate](/img/structure/B13876778.png)
![2-{[(5-Chloro-2-thienyl)carbonyl]amino}nicotinic acid](/img/structure/B13876785.png)
![[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]methyl methanesulfonate](/img/structure/B13876796.png)









